Pralatrexate

Catalog No.
S548872
CAS No.
146464-95-1
M.F
C23H23N7O5
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralatrexate

CAS Number

146464-95-1

Product Name

Pralatrexate

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1

InChI Key

OGSBUKJUDHAQEA-WMCAAGNKSA-N

SMILES

Array

solubility

Practically insoluble in shloroform and ethanol
Soluble in aqueous solutions at pH 6.5 or highe

Synonyms

10-propargyl-10-deazaaminopterin, pralatrexate

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Pralatrexate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in shloroform and ethanolsoluble in aqueous solutions at ph 6.5 or higherin water, 360 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 754230. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. It belongs to the ontological category of N-acyl-L-glutamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pralatrexate is a 10-deazaaminopterin derivative and a potent dihydrofolate reductase (DHFR) inhibitor. In laboratory and pharmaceutical procurement, it serves as a specialized antifolate characterized by its rationally designed, high-affinity interactions with the reduced folate carrier type 1 (RFC-1) and folylpolyglutamate synthetase (FPGS) [1]. Unlike first-generation antifolates, pralatrexate is structurally optimized for rapid cellular internalization and extensive intracellular polyglutamylation, making it a critical reference standard and active pharmaceutical ingredient (API) for studying T-cell malignancies, drug resistance mechanisms, and targeted intracellular drug accumulation [2].

While methotrexate (MTX) is the most commonly procured antifolate for general DHFR inhibition, substituting MTX for pralatrexate critically compromises assay performance in transport and retention models [1]. Methotrexate exhibits significantly lower affinity for RFC-1 and is poorly polyglutamated by FPGS in certain resistant cell lines, leading to rapid drug efflux and reduced intracellular concentrations [2]. For researchers modeling aggressive T-cell lymphomas or evaluating RFC-1-mediated cellular uptake, utilizing MTX instead of pralatrexate results in artificially high IC50 values and fails to accurately replicate the sustained intracellular target engagement required for advanced pharmacokinetic and pharmacodynamic studies [1].

Superior RFC-1 Membrane Transport Kinetics

Pralatrexate was explicitly designed to overcome the transport liabilities of earlier antifolates. Kinetic assays demonstrate that pralatrexate exhibits a significantly higher affinity and influx rate for the reduced folate carrier type 1 (RFC-1) compared to methotrexate [1]. The Vmax/Km ratio, which dictates the rate of intracellular transport, is dramatically higher for pralatrexate, ensuring rapid cellular penetration even at low extracellular concentrations[1].

Evidence DimensionRFC-1 Transport Efficiency (Vmax/Km)
Target Compound Data12.6
Comparator Or BaselineMethotrexate (0.9)
Quantified Difference14-fold greater rate of influx
ConditionsIn vitro RFC-1 transport kinetic assays

Procuring pralatrexate ensures rapid and efficient cellular internalization in RFC-1-expressing models, overcoming the transport-based resistance commonly observed with methotrexate and ensuring reproducible assay kinetics.

Enhanced Intracellular Retention via FPGS Polyglutamylation

Once inside the cell, antifolates must be polyglutamated by folylpolyglutamate synthetase (FPGS) to prevent efflux. Pralatrexate acts as a highly efficient substrate for FPGS, demonstrating a much lower Michaelis constant (Km) and a superior catalytic efficiency (Vmax/Km) relative to methotrexate [1]. This results in rapid conversion to polyglutamated metabolites, establishing a strong intracellular concentration gradient where free intracellular pralatrexate is retained far more effectively than baseline antifolates [1].

Evidence DimensionFPGS Catalytic Efficiency (Vmax/Km)
Target Compound Data23.2 (Km = 5.9 µM)
Comparator Or BaselineMethotrexate (Vmax/Km = 2.2; Km = 32.3 µM)
Quantified Difference>10-fold higher FPGS catalytic efficiency
ConditionsIn vitro FPGS kinetic assays

High FPGS affinity makes pralatrexate the required compound for assays measuring intracellular drug trapping, providing a stable, long-acting DHFR inhibition profile that cannot be achieved with generic methotrexate.

Nanomolar Cytotoxicity in Aggressive Lymphoma Cell Lines

The downstream consequence of pralatrexate's enhanced transport and retention is a marked increase in in vitro potency. Across multiple aggressive non-Hodgkin's lymphoma and T-cell lymphoma cell lines, pralatrexate consistently yields IC50 values one log lower than those of methotrexate [1]. This robust cytotoxicity profile is maintained even in chemotherapy-refractory transformed lymphoma models [1].

Evidence DimensionIn vitro Cytotoxicity (IC50)
Target Compound Data3–5 nM
Comparator Or BaselineMethotrexate (30–50 nM)
Quantified Difference10-fold greater potency (1 log reduction in IC50)
Conditions48-72 hour incubation in aggressive lymphoma cell lines (e.g., RL, HT, SKI-DLBCL-1)

For researchers screening therapies for refractory T-cell malignancies, procuring pralatrexate provides the necessary nanomolar potency baseline that standard methotrexate cannot achieve, preventing false-negative results in efficacy models.

RFC-1 Transport and Resistance Modeling

Due to its 14-fold higher RFC-1 influx rate compared to methotrexate, pralatrexate is the optimal reference standard for studying folate transporter kinetics, identifying RFC-1 down-regulation mechanisms, and screening competitive inhibitors of the RFC-1 pathway [1].

FPGS Substrate Assays and Polyglutamylation Studies

Pralatrexate's superior Vmax/Km ratio for FPGS makes it an ideal substrate for biochemical assays evaluating intracellular drug retention, polyglutamate chain elongation, and the circumvention of efflux pump-mediated drug resistance [1].

Preclinical Oncology and T-Cell Lymphoma Xenografts

With its proven 3-5 nM IC50 potency, pralatrexate is the preferred DHFR inhibitor for in vivo xenograft models of relapsed or refractory peripheral T-cell lymphoma (PTCL), providing a more accurate baseline for evaluating combination therapies than legacy antifolates[2].

Color/Form

Off-white to yellow solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

477.17606686 Da

Monoisotopic Mass

477.17606686 Da

Heavy Atom Count

35

LogP

log Kow = 0.51 (est)

Appearance

Solid powder

UNII

A8Q8I19Q20

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pralatrexate is indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma.
FDA Label
treatment of peripheral T-cell lymphoma,
Treatment of Hodgkin lymphoma, Treatment of lymphoblastic non-Hodgkin lymphoma, Treatment of mature B-cell non-Hodgkin lymphoma, Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Pralatrexate is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of peripheral T cell lymphomas. Pralatrexate has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Pralatrexate
US Brand Name(s): Folotyn
FDA Approval: Yes
Pralatrexate is approved to treat: Peripheral T-cell lymphoma in patients whose disease has not gotten better with other chemotherapy or has recurred (come back).
Pralatrexate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Aminopterin/ analogs & derivatives; Folic Acid Antagonists
Pralatrexate is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). This indication is based on overall response rate. Clinical benefit such as improvement in progression free survival or overall survival has not been demonstrated. /Included in US product label/
T-cell lymphomas (TCL) are characterized by poor response to chemotherapy and generally poor outcome. While molecular profiling has identified distinct biological subsets and therapeutic targets in B-cell lymphomas, the molecular characterization of TCL has been slower. Surface markers expressed on malignant T-cells, such as CD2, CD3, CD4, CD25, and CD52 were the first TCL-specific therapeutic targets to be discovered. However, the presence of these receptors on normal T-cells means that monoclonal antibody (mAb)- or immunotoxin (IT)-based therapy in TCL inevitably results in variable degrees of immunosuppression. Thus, although some mAbs/IT have significant activity in selected subsets of TCL, more specific agents that target signaling pathways preferentially activated in malignant T-cells are needed. One such novel class of agents is represented by the histone deacetylase (HDAC) inhibitors. These molecules selectively induce apoptosis in a variety of transformed cells, including malignant T-cells, both in vitro and in vivo. Several HDAC inhibitors have been studied in TCL with promising results, and have recently been approved for clinical use. Immunomodulatory drugs, such as interferons and Toll Receptor (TLR) agonists have significant clinical activity in TCL, and are particularly important in the treatment of primary cutaneous subtypes (CTCL). Although most classical cytotoxic drugs have limited efficacy against TCL, agents that inhibit purine and pyrimidine metabolism, known as nucleoside analogues, and novel antifolate drugs, such as pralatrexate, are highly active in TCL. With improved molecular profiling of TCL novel pharmacological agents with activity in TCL are now being discovered at an increasingly rapid pace. Clinical trials are in progress and these agents are being integrated in combination therapies for TCL, both in the relapsed/refractory setting as well as front line.

Pharmacology

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate. Compared to methotrexate, pralatrexate binds to RTC-1 with 10-times the affinity and is a more potent substrate for FPGS. As a result, pralatrexate is better internalized and retained in cancer cells and is more cytotoxic. Km, pralatrexate = 0.3 μmol/L; Km, methotrexate = 4.8 μmol/L; Vmax/Km (rate of intracellular transport), pralatrexate = 12.6 Vmax/Km (rate of intracellular transport), methotrexate = 0.9
Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.

ATC Code

L01BA05
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BA - Folic acid analogues
L01BA05 - Pralatrexate

Mechanism of Action

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase (DHFR) selectively in cancer cells overexpressing the reduced folate carrier protein-1 (RFC-1). Folate is a water-soluble vitamin required for DNA synthesis and maintenance as well as DNA, RNA, and protein methylation. As cancer cells are rapidly replicating, they require a lot of folates to accommodate an accelerated cell division and DNA and protein modification for cellular transformation. Therefore, interruption with folate metabolism can inhibit tumor growth. Additionally, pralatrexate also undergoes polyglutamylation catalyzed by folyopolyglutamate synthase (FPGS). This reaction both increases cellular retention of pralatrexate for extended drug action and impedes the uptake of folate, also a substrate of FPGS, to further inhibit folate metabolism in cancer cells.
Pralatrexate is a folate analogue metabolic inhibitor that competitively inhibits dihydrofolate reductase. It is also a competitive inhibitor for polyglutamylation by the enzyme folylpolyglutamyl synthetase. This inhibition results in the depletion of thymidine and other biological molecules the synthesis of which depends on single carbon transfer.
This study evaluated mechanistic differences of pralatrexate, methotrexate, and pemetrexed. Inhibition of dihydrofolate reductase (DHFR) was quantified using recombinant human DHFR. Cellular uptake and folylpolyglutamate synthetase (FPGS) activity were determined using radiolabeled pralatrexate, methotrexate, and pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) cells. The tumor growth inhibition (TGI) was assessed using MV522 and NCI-H460 human NSCLC xenografts. Apparent K ( i ) values for DHFR inhibition were 45, 26, and >200 nM for pralatrexate, methotrexate, and pemetrexed, respectively. A significantly greater percentage of radiolabeled pralatrexate entered the cells and was polyglutamylatated relative to methotrexate or pemetrexed. In vivo, pralatrexate showed superior anti-tumor activity in both NSCLC models, with more effective dose-dependent TGI in the more rapidly growing NCI-H460 xenografts. Pralatrexate demonstrated a distinct mechanistic and anti-tumor activity profile relative to methotrexate and pemetrexed. Pralatrexate exhibited enhanced cellular uptake and increased polyglutamylation, which correlated with increased TGI in NSCLC xenograft models.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dihydrofolate reductase [EC:1.5.1.3]
DHFR [HSA:1719 200895] [KO:K00287]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

146464-95-1

Absorption Distribution and Excretion

With an intravenous formulation, pralatrexate has complete bioavailability. Pralatrexate demonstrates a dose-proportional and linear pharmacokinetics over a dose range of 30-325 mg/m2. Upon an intravenous push over 3 to 5 minutes of a starting dose of 30 mg/m2 racemic pralatrexate for dose 1 of cycle 1, Cmax and AUC0-∞ was estimated to be 5,815 ng/mL and 267,854 ng/mL.min respectively using a noncomparmental pharmacokinetics analysis.Both pralatrexate diastereomers demonstrates a multiphase decline in plasma concentration with a rapid initial fall followed by a slow terminal phase. The initial fall is thought to reflect the clearance of pralatrexate by renal and non-renal mechanism , while the slow terminal phase likely represents the return of pralatrexate from deep intracellular compartments, enterohepatic circulation, or after deglutamination.
Following a single dose of FOLOTYN 30 mg/m2, approximately 34% of the pralatrexate dose was excreted unchanged into urine. Following a radiolabeled pralatrexate dose, 39% (CV = 28%) of the dose was recovered in urine as unchanged pralatrexate and 34% (CV = 88%) in feces as unchanged pralatrexate and/or any metabolites. 10% (CV = 95%) of the dose was exhaled over 24 hours.
The steady-state volume of distribution of pralatrexate S- and R-diastereomers is 105 L and 37 L, respectively.
The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).
The pharmacokinetics of pralatrexate administered as a single agent at a dose of 30 mg/sq m administered as an intravenous push over 3-5 minutes once weekly for 6 weeks in 7-week cycles have been evaluated in 10 patients with PTCL. The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).
Pralatrexate total systemic exposure (AUC) and maximum plasma concentration (Cmax) increased proportionally with dose (dose range 30-325 mg/sq m, including pharmacokinetics data from high dose solid tumor clinical studies). The pharmacokinetics of pralatrexate did not change significantly over multiple treatment cycles, and no accumulation of pralatrexate was observed.
Pralatrexate diastereomers showed a steady-state volume of distribution of 105 L (S-diastereomer) and 37 L (R-diastereomer).
In vitro studies indicate that pralatrexate is approximately 67% bound to plasma proteins.
For more Absorption, Distribution and Excretion (Complete) data for Pralatrexate (7 total), please visit the HSDB record page.

Metabolism Metabolites

While the liver has been shown to metabolize pralatrexate to some extent, pralatrexate is not significantly metabolized by any CYP450 isozymes or glucuronidases in vitro.
In vitro studies using human hepatocytes, liver microsomes and S9 fractions, and recombinant human CYP450 isozymes showed that pralatrexate is not significantly metabolized by the phase I hepatic CYP450 isozymes or phase II hepatic glucuronidases.

Wikipedia

Pralatrexate

Drug Warnings

FOLOTYN can suppress bone marrow function, manifested by thrombocytopenia, neutropenia, and anemia. Dose modifications are based on ANC and platelet count prior to each dose.
Treatment with FOLOTYN may cause mucositis. If /greater than or equal to/ Grade 2 mucositis is observed, dose should be modified.
Patients should be instructed to take folic acid and receive vitamin B12 to potentially reduce treatment-related hematological toxicity and mucositis. ... Patients should take low-dose oral folic acid on a daily basis. Folic acid should be initiated during the 10-day period preceding the first dose of FOLOTYN, and dosing should continue during the full course of therapy and for 30 days after the last dose of FOLOTYN. Patients should also receive a vitamin B12 intramuscular injection no more than 10 weeks prior to the first dose of FOLOTYN and every 8-10 weeks thereafter. Subsequent vitamin B12 injections may be given the same day as treatment with FOLOTYN.
Although FOLOTYN has not been formally tested in patients with renal impairment, caution is advised when administering FOLOTYN to patients with moderate to severe impairment. Monitor patients for renal function and systemic toxicity due to increased drug exposure.
For more Drug Warnings (Complete) data for Pralatrexate (10 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance [CV] = 62-120%).
The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance (CV) = 62-120%).

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

The effect of co-administration of the uricosuric drug probenecid on pralatrexate pharmacokinetics was investigated in a Phase 1 clinical study. Co-administration of increasing doses of probenecid resulted in delayed clearance of pralatrexate and a commensurate increase in exposure.
Due to the contribution of renal excretion (approximately 34%) to the overall clearance of pralatrexate, concomitant administration of drugs that are subject to substantial renal clearance (eg, NSAIDs, trimethoprim/sulfamethoxazole) may result in delayed clearance of pralatrexate.

Dates

Last modified: 09-12-2023
Shimanovsky A, Dasanu CA: Pralatrexate : evaluation of clinical efficacy and toxicity in T-cell lymphoma. Expert Opin Pharmacother. 2013 Mar;14(4):515-23. doi: 10.1517/14656566.2013.770474. Epub 2013 Feb 14. [PMID:23409799]
Gonen N, Assaraf YG: Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resist Updat. 2012 Aug;15(4):183-210. doi: 10.1016/j.drup.2012.07.002. Epub 2012 Aug 23. [PMID:22921318]
Rodd AL, Ververis K, Karagiannis TC: Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Clin Med Insights Oncol. 2012;6:305-14. doi: 10.4137/CMO.S8536. Epub 2012 Aug 21. [PMID:23032692]
FDA Approved Drug Products: FOLOTYN (pralatrexate injection) injection

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